Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Catalog No.
S12977033
CAS No.
M.F
C14H25NO4
M. Wt
271.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-...

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

AULQPQMOKYESIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, with the chemical formula C15H27NO4C_{15}H_{27}NO_4 and CAS number 946598-34-1, is a compound characterized by its unique structure that includes a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) amino group and an ethyl carboxylate moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of functional groups that can participate in various

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the corresponding amine.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters.
  • Nucleophilic Substitution: The ethyl ester can participate in nucleophilic substitution reactions, which may be useful in further synthetic pathways.

These reactions allow for the modification of the compound to create derivatives with varied biological and chemical properties.

  • Antimicrobial Properties: Many Boc-protected amino acids and derivatives have shown activity against various bacterial strains.
  • Anticancer Activity: Some related compounds have been studied for their potential use in cancer therapy due to their ability to inhibit tumor growth.

Further research is necessary to elucidate the specific biological effects of this compound.

The synthesis of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:

  • Formation of the Cyclohexane Ring: Starting materials such as cyclohexanone may be used to construct the cyclohexane framework.
  • Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Ester Formation: The final product is obtained by reacting the Boc-protected amine with ethyl chloroformate or an equivalent reagent to introduce the ethyl carboxylate group.

These steps highlight a common synthetic route that leverages established organic chemistry techniques.

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Organic Synthesis: The compound can be utilized as a building block for more complex organic molecules.
  • Research: It may be used in studies investigating new drug candidates or exploring structure-activity relationships.

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureSimilarityUnique Features
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetateSimilar backbone1.00Direct substitution at the cyclohexane
Methyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetateMethyl instead of ethyl0.98Different ester group
Methyl 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetateCis configuration0.98Geometric isomerism
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylateCyclobutane ring0.94Different ring structure
cis-Methyl 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylatePositioning of functional groups0.94Variation in functional group positioning

This table illustrates how ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate stands out due to its specific cyclohexane configuration and functional groups, making it a unique entity among similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

271.17835828 g/mol

Monoisotopic Mass

271.17835828 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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